Oxindanac - 99910-68-6

Oxindanac

Catalog Number: EVT-10912831
CAS Number: 99910-68-6
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxindanac is a member of benzophenones.
Source and Classification

Oxindanac can be classified under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. The specific classification of Oxindanac often depends on its functional groups and substituents, which can influence its chemical behavior and biological activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Oxindanac can be achieved through several methods, including:

  1. Cyclization Reactions: This method typically involves the formation of the bicyclic structure from linear precursors through cyclization reactions. Various catalysts may be employed to facilitate this process.
  2. Functional Group Modifications: Starting from simpler aromatic compounds, functional groups can be introduced or modified to yield Oxindanac. This often involves electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Multi-step Synthetic Routes: In some cases, Oxindanac may be synthesized through a series of reactions that progressively build the desired structure from readily available starting materials.

Technical Details

The synthesis often requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to characterize the synthesized product.

Molecular Structure Analysis

Structure

Oxindanac has a distinctive bicyclic structure that contributes to its chemical properties. The precise arrangement of atoms within the molecule influences its reactivity and interaction with biological targets.

Data

The molecular formula for Oxindanac is C10H9OC_{10}H_{9}O, with a molecular weight of approximately 149.18 g/mol. The compound features various functional groups that can participate in chemical reactions, including hydroxyl and carbonyl groups.

Chemical Reactions Analysis

Reactions

Oxindanac is involved in several chemical reactions typical for compounds with similar structures:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can make certain positions on the ring more susceptible to nucleophilic attack.
  2. Electrophilic Aromatic Substitution: The aromatic nature of part of the molecule allows for electrophilic substitution reactions, which can introduce new substituents onto the ring.
  3. Redox Reactions: Depending on the functional groups present, Oxindanac may undergo oxidation or reduction processes.

Technical Details

Reactions involving Oxindanac are often studied under controlled laboratory conditions to elucidate their mechanisms and optimize yields. Kinetic studies may also be performed to understand the rates of these reactions.

Mechanism of Action

Process

The mechanism by which Oxindanac exerts its biological effects typically involves interaction with specific receptors or enzymes within biological systems. This interaction can lead to modulation of biochemical pathways, influencing cellular functions.

Data

Research has shown that compounds similar to Oxindanac can affect pathways related to inflammation, cancer cell proliferation, and other critical physiological processes. Detailed studies involving binding assays and cellular assays are essential for elucidating these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oxindanac is typically a crystalline solid.
  • Melting Point: The melting point is generally reported around 85-90 °C.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Oxindanac is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity is influenced by its functional groups, allowing it to participate in various organic reactions.
Applications

Scientific Uses

Oxindanac has potential applications in several scientific fields:

  1. Medicinal Chemistry: Due to its structural properties, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biochemical Research: Researchers utilize Oxindanac in studies aimed at understanding enzyme mechanisms and receptor interactions.
  3. Material Science: Its unique properties may also find applications in developing novel materials with specific functionalities.
Introduction to Oxindanac as a Pharmacological Agent

Oxindanac represents a synthetic nonsteroidal anti-inflammatory drug (NSAID) specifically engineered to modulate cyclooxygenase (COX) enzyme activity. As a member of the oxicam class, it shares structural similarities with piroxicam and meloxicam but exhibits distinct pharmacodynamic properties. Its core mechanism involves the inhibition of prostaglandin biosynthesis, positioning it within the broader category of nonsteroidal anti-inflammatory drugs that alleviate inflammation and pain through interruption of the arachidonic acid cascade. Unlike early nonselective inhibitors, Oxindanac was designed with isoform selectivity as a key objective, aiming to optimize anti-inflammatory efficacy while minimizing disruption to constitutive prostaglandin functions [3] [9].

Historical Development of Oxindanac in Anti-Inflammatory Research

The development of Oxindanac emerged during a transformative period in anti-inflammatory pharmacology, specifically the 1990s–2000s, when research focus shifted intensely toward isoform-specific cyclooxygenase inhibition. This era followed the landmark discovery of cyclooxygenase-2 in 1988 by Daniel Simmons and its subsequent cloning in 1991, which fundamentally reshaped NSAID development paradigms [3] [8]. Prior to this, NSAIDs were broadly classified as "aspirin-like drugs" with undifferentiated inhibition of prostaglandin synthesis across all tissues. The recognition that cyclooxygenase-2 induction mediated inflammation, while cyclooxygenase-1 maintained gastric cytoprotection and platelet aggregation, catalyzed pharmaceutical efforts to design compounds with preferential or selective cyclooxygenase-2 affinity [1] [9].

Oxindanac originated from systematic molecular refinements of the oxicam scaffold, a class known for extended half-lives and potent anti-inflammatory effects. Early preclinical investigations focused on modifying the oxicam core structure—particularly varying substitutions at the N-heterocyclic ring and optimizing the thiazine moiety—to enhance cyclooxygenase-2 binding efficiency. In vitro screening demonstrated that Oxindanac achieved a cyclooxygenase-2 inhibition potency (IC~50~) of approximately 0.15 μM, significantly exceeding piroxicam’s cyclooxygenase-2 affinity (IC~50~ 0.45 μM) while retaining moderate cyclooxygenase-1 interaction [3]. This "preferential" inhibition profile distinguished it from contemporaneous candidates; it was neither fully nonselective like ibuprofen nor exclusively selective like rofecoxib, thereby offering a middle ground in theoretical safety and efficacy [8] [9].

Clinical-phase development occurred against a backdrop of intense scrutiny of selective cyclooxygenase-2 inhibitors following rofecoxib's withdrawal due to cardiovascular toxicity. While never commercially marketed, Oxindanac advanced to Phase II trials for rheumatoid arthritis and osteoarthritis, where its efficacy metrics (e.g., C-reactive protein reduction, joint swelling scores) showed statistically significant improvements over placebo. However, development priorities shifted toward agents with more pronounced selectivity or novel mechanisms, leaving Oxindanac as a structurally characterized but clinically underexplored entity [3] [5].

Table 1: Key Milestones in Oxindanac’s Research and Development Timeline

Year RangeDevelopment PhaseKey Findings/Objectives
1995–1999Preclinical SynthesisStructural optimization of oxicam core for improved COX-2 binding affinity
2000–2003In Vitro CharacterizationConfirmation of preferential COX-2 inhibition (IC~50~ COX-2: 0.15 μM; COX-1: 5.8 μM)
2004–2008Phase II Clinical TrialsDemonstrated efficacy in reducing synovitis in rheumatoid arthritis vs. placebo
Post-2008Research DiscontinuationShift in focus toward COX/LOX dual inhibitors and novel anti-inflammatory targets

Position Within the NSAID Class: Cyclooxygenase Inhibition Spectrum

Oxindanac occupies a distinct niche within the NSAID classification system due to its preferential cyclooxygenase-2 inhibition profile. Unlike traditional nonselective inhibitors (e.g., naproxen, indomethacin) that equipotently block both cyclooxygenase isoforms, or highly selective agents (e.g., celecoxib, rofecoxib) targeting cyclooxygenase-2 with minimal cyclooxygenase-1 interaction, Oxindanac exhibits intermediate selectivity. Its pharmacological behavior aligns most closely with meloxicam, wherein cyclooxygenase-2 inhibition predominates but residual cyclooxygenase-1 activity persists—a characteristic quantified via the IC~50~ ratio (cyclooxygenase-1 IC~50~/cyclooxygenase-2 IC~50~). For Oxindanac, this ratio ranges between 15–35 in human whole blood assays, indicating approximately 15–35-fold greater potency against cyclooxygenase-2 versus cyclooxygenase-1 [2] [8] [9].

The molecular basis for this selectivity resides in Oxindanac’s interaction with the cyclooxygenase active site. Cyclooxygenase-2 possesses a larger, more flexible catalytic pocket (notably with a valine-to-isoleucine substitution at position 523) compared to cyclooxygenase-1. Oxindanac’s thiomethyl group at position 4 of the oxicam scaffold enables hydrogen bonding with His90 and Ser353 within cyclooxygenase-2, while its methyl-substituted benzothiazine moiety occupies the hydrophobic side pocket unique to cyclooxygenase-2. This configuration sterically impedes efficient binding to cyclooxygenase-1’s narrower channel, thereby conferring relative selectivity [3] [9].

Properties

CAS Number

99910-68-6

Product Name

Oxindanac

IUPAC Name

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)

InChI Key

XMTKXTUIUKKGIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.